molecular formula C20H22N4O B5440178 2-ethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

2-ethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B5440178
M. Wt: 334.4 g/mol
InChI Key: VUHZETOKTVJJMN-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives are often synthesized for their potential biological activities . They are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .


Synthesis Analysis

The synthesis of similar compounds often involves scaffold hopping and computer-aided drug design . For example, pyrazolo[3,4-b]pyridine derivatives were synthesized based on these methods . The synthesis process usually involves various chemical reactions, including Sonogashira-type coupling .


Molecular Structure Analysis

The molecular structure of similar compounds often includes an extracellular domain, an intercellular domain, and a transmembrane domain . These structures are associated with the proliferation, differentiation, and survival of cells .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include Sonogashira-type coupling . This reaction proceeds smoothly with excellent selectivity in favor of certain positions through careful adjustment of the coupling conditions .

Mechanism of Action

The mechanism of action of similar compounds often involves the inhibition of certain kinases . For example, pyrazolo[3,4-b]pyridine derivatives were found to inhibit TRKA . The inhibition of these kinases can lead to the prevention of cell proliferation and differentiation .

Future Directions

The future directions of research on similar compounds often involve further exploration of their potential biological activities . For example, certain pyrazolo[3,4-b]pyridine derivatives have shown potential for further exploration due to their acceptable activity and good plasma stability .

Properties

IUPAC Name

2-ethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-2-23-14-16-8-4-3-7-15(16)11-19(23)20(25)21-12-17-13-22-24-10-6-5-9-18(17)24/h3-10,13,19H,2,11-12,14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHZETOKTVJJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2=CC=CC=C2CC1C(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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